molecular formula C6H7ClN2OS B1605995 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 89466-43-3

6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1605995
CAS RN: 89466-43-3
M. Wt: 190.65 g/mol
InChI Key: XRWGAJTXSJEBGR-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known as C3M2MTP, is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of pyrimidine, and has been studied extensively for its biological and pharmacological properties. C3M2MTP has been used in a variety of research applications, including the study of enzyme inhibition, DNA damage, and the modulation of cell cycle progression.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Pyrimidine derivatives, including those synthesized from 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, have been extensively studied for their anti-inflammatory effects. These compounds inhibit the expression and activity of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The synthesis of pyrimidines has evolved, with numerous methods described in recent developments, offering a pathway for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pharmacological Potential

Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for the development of new biologically active compounds. These substances have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structure-activity relationship (SAR) of pyrimidine structures of active drugs and other compounds that are candidates for new drug development suggests avenues for designing compounds with desired types of pharmacological activity (Chiriapkin, 2022).

Catalytic Applications and Novel Syntheses

The research into pyrimidines has also explored the use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the versatility and applicability of these compounds in medicinal and pharmaceutical industries. The development of novel synthesis routes using diversified catalysts opens up possibilities for creating lead molecules with enhanced activities and properties (Parmar et al., 2023).

Anti-Alzheimer's Agents

Pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents, emphasizing their role in neurological disorder treatment. The SAR study-based approach has highlighted the pharmacological advancements of pyrimidine moiety as therapeutics, pointing towards their effectiveness in addressing neurological disorders with minimal adverse effects (Das et al., 2021).

properties

IUPAC Name

6-chloro-3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWGAJTXSJEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320176
Record name 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

89466-43-3
Record name 6-Chloro-3-methyl-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 355516
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Record name 89466-43-3
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Record name 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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